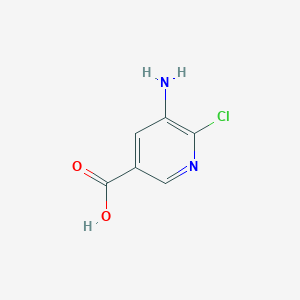
5-Amino-6-chloronicotinic acid
Overview
Description
5-Amino-6-chloronicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the fifth position and a chlorine atom at the sixth position on the nicotinic acid ring
Mechanism of Action
Target of Action
Similar compounds such as neonicotinoids are known to target the central nervous system of insects
Mode of Action
It’s worth noting that related compounds, such as neonicotinoids, work by blocking the normal conduction of the central nervous system in insects This leads to paralysis and eventual death of the insect
Biochemical Pathways
Related compounds like imidacloprid are known to undergo biodegradation through a hydroxylation pathway, resulting in metabolites such as 6-chloronicotinic acid
Pharmacokinetics
A related compound, 4-amino-6-chloronicotinic acid, has been reported to have high gastrointestinal absorption and low skin permeation
Result of Action
Related compounds like neonicotinoids are known to cause paralysis and eventual death in insects by blocking the normal conduction of their central nervous system
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the degradation of related compounds like imidacloprid can be influenced by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Amino-6-chloronicotinic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can persist in the environment for a significant period
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloronicotinic acid typically involves the cyclization of suitable precursors followed by chlorination and amination reactions. One common method starts with the cyclization of DL-malic acid, followed by chlorination to introduce the chlorine atom at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
5-Amino-6-chloronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
- 6-Chloronicotinic acid
- 5-Hydroxy-6-chloronicotinic acid
- 5-Bromo-6-chloronicotinic acid
Comparison: 5-Amino-6-chloronicotinic acid is unique due to the presence of both an amino group and a chlorine atom on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits different reactivity and potential therapeutic effects .
Properties
IUPAC Name |
5-amino-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWNLGHSKAIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
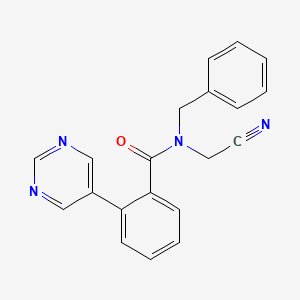
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)
![2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2463464.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
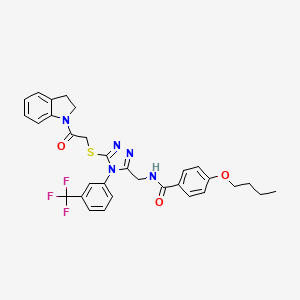
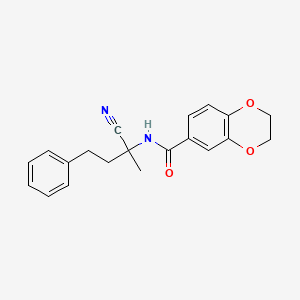
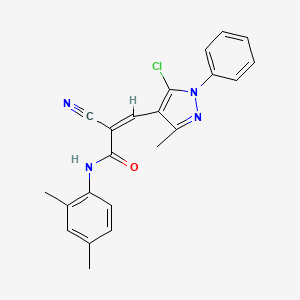
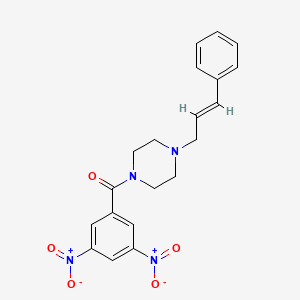
![N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2463476.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)
![1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463480.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)
